![molecular formula C18H21F3N2O3S.HCl B1139083 N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 250266-51-4](/img/structure/B1139083.png)
N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
Highly selective dopamine D3 receptor antagonist. Induces phospholipidosis and exhibits antischizophrenic activity in vivo.
Scientific Research Applications
Dopamine D3 Receptor Antagonist
PNU-177864 is a highly selective dopamine D3 receptor antagonist . The D3 receptor is a protein that is a part of the dopamine receptor system, and it plays a crucial role in the human central nervous system. Antagonists for this receptor are being researched for their potential therapeutic benefits in treating various neurological and psychiatric disorders.
Antischizophrenic Activity
PNU-177864 has shown antischizophrenic activity in vivo . This suggests that it could potentially be used in the treatment of schizophrenia, a chronic mental disorder that affects a person’s thinking, feeling, and behavior.
Induction of Phospholipidosis
The compound has been found to induce phospholipidosis . Phospholipidosis is a condition characterized by the excessive accumulation of phospholipids in tissues. While this is generally considered a side effect, it could potentially be leveraged for research purposes in understanding the mechanism of drug-induced phospholipidosis.
Myopathy Research
Research has indicated a link between PNU-177864 and myopathy . Myopathy is a disease of the muscle in which the muscle fibers do not function properly, resulting in muscular weakness. Understanding this link could potentially lead to new insights into the treatment of myopathies.
Epididymal Affinity
PNU-177864 has shown an unusual affinity for the epididymis , a tube located at the back of the testicles that stores and carries sperm. This could potentially be used in research related to male fertility and reproductive health.
Drug Distribution Analysis
The compound’s distribution in the body following repeated dosing has been studied . This information is crucial in understanding the pharmacokinetics of the drug, which can inform dosage decisions and predict potential side effects.
properties
IUPAC Name |
N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3S/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21/h3-10,22-23H,2,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQWSXZZQPZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
CAS RN |
250266-51-4 | |
Record name | PNU-177864 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250266514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PNU-177864 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7LNB96B89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.